molecular formula C25H23NO4 B6310466 (3R)-4-[(9-Fluorenylmethyloxycarbonyl)amino]-3-phenylbutanoic acid CAS No. 1858223-89-8

(3R)-4-[(9-Fluorenylmethyloxycarbonyl)amino]-3-phenylbutanoic acid

Cat. No. B6310466
CAS RN: 1858223-89-8
M. Wt: 401.5 g/mol
InChI Key: XALWLSKRFCZNFL-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is an amino acid derivative, specifically a phenylbutanoic acid derivative. The presence of the fluorenylmethyloxycarbonyl (Fmoc) group suggests that it might be used in peptide synthesis .


Synthesis Analysis

The Fmoc group is commonly used in solid-phase peptide synthesis . It serves as a protective group for the amino group during the synthesis process. The Fmoc group is base-labile, meaning it can be removed under basic conditions, allowing the free amino group to participate in peptide bond formation .


Molecular Structure Analysis

The exact molecular structure of this compound would depend on the specific arrangement of atoms and the stereochemistry at the 3rd carbon atom. The Fmoc group is a large, aromatic group, and the phenylbutanoic acid portion of the molecule is a four-carbon chain with a phenyl (aromatic ring) substituent .


Chemical Reactions Analysis

In the context of peptide synthesis, the Fmoc group can be removed under basic conditions to allow the amino group to react with the carboxyl group of another amino acid, forming a peptide bond .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. Generally, amino acid derivatives like this are solid at room temperature, and their solubility in water can vary .

Scientific Research Applications

FMOC-Phe-OH has a variety of applications in scientific research. It is commonly used as a substrate in enzyme-catalyzed reactions, which can be used to study the structure and function of enzymes. It is also used as a fluorescent marker in cell imaging, allowing researchers to visualize cellular processes. In addition, FMOC-Phe-OH is a key component in peptide synthesis, and can be used to create peptides with a wide range of structures and functions.

Mechanism of Action

The mechanism of action of FMOC-Phe-OH is dependent on its application. In enzyme-catalyzed reactions, FMOC-Phe-OH serves as a substrate for the enzyme, which catalyzes the reaction and produces a product. In cell imaging, FMOC-Phe-OH acts as a fluorescent marker, which can be used to visualize cellular processes. In peptide synthesis, FMOC-Phe-OH acts as a building block, which can be used to create peptides with a wide range of structures and functions.
Biochemical and Physiological Effects
The biochemical and physiological effects of FMOC-Phe-OH depend on its application. In enzyme-catalyzed reactions, FMOC-Phe-OH can be used to study the structure and function of enzymes. In cell imaging, FMOC-Phe-OH can be used to visualize cellular processes. In peptide synthesis, FMOC-Phe-OH can be used to create peptides with a wide range of structures and functions.

Advantages and Limitations for Lab Experiments

The advantages of using FMOC-Phe-OH in lab experiments include its low cost, simple synthesis method, and wide range of applications. However, there are some limitations to consider. FMOC-Phe-OH is sensitive to light and oxygen, and can be degraded by UV light or oxygen exposure. Additionally, FMOC-Phe-OH is highly soluble in water, making it difficult to use in aqueous solutions.

Future Directions

There are many potential future directions for FMOC-Phe-OH research. One potential direction is the development of more efficient and cost-effective synthesis methods. Additionally, further research could be done to explore the potential applications of FMOC-Phe-OH in drug design and development. Finally, research could be done to investigate the biochemical and physiological effects of FMOC-Phe-OH in various organisms.

Synthesis Methods

The synthesis of FMOC-Phe-OH involves a multi-step process that begins with the reaction of phenylalanine with 9-fluorenylmethoxycarbonyl chloride. This reaction produces FMOC-Phe-Cl, which is then reacted with potassium hydroxide to produce FMOC-Phe-OH. The reaction is typically carried out in anhydrous dimethylformamide (DMF) at room temperature. This synthesis method is simple and cost-effective, making it a popular choice for researchers.

properties

IUPAC Name

(3R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO4/c27-24(28)14-18(17-8-2-1-3-9-17)15-26-25(29)30-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,18,23H,14-16H2,(H,26,29)(H,27,28)/t18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XALWLSKRFCZNFL-SFHVURJKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](CC(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.